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Compound of Interest

Compound Name: 4-Octanol

Cat. No.: B147376 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of synthesized compounds is a critical step in ensuring the validity of experimental

outcomes and the safety of potential therapeutic agents. This guide provides a comparative

analysis of the spectroscopic data for 4-octanol and a selection of its derivatives, offering a

practical framework for their identification and characterization. By examining the distinct

spectroscopic fingerprints of these closely related molecules, this guide aims to facilitate

efficient and accurate structural elucidation.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 4-octanol and four of its

derivatives. These derivatives—4-octyl acetate, 4-chlorooctane, 4-bromooctane, and 4-

octanone—were chosen to illustrate the influence of different functional groups on the

spectroscopic properties of the parent alcohol.
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Compound
Molecular
Formula

¹H NMR (δ
ppm)

¹³C NMR (δ
ppm)

Key IR
Absorption
s (cm⁻¹)

Key Mass
Spec (m/z)
Fragments

4-Octanol C₈H₁₈O

3.5-3.7 (m,

1H, CH-OH),

1.2-1.6 (m,

12H), 0.9 (t,

6H)

~72 (CH-OH),

~39, ~28,

~23, ~14

~3350 (br, O-

H), ~2930 (C-

H), ~1120 (C-

O)

130 (M+), 87,

73, 59, 43

4-Octyl

Acetate
C₁₀H₂₀O₂

4.7-4.9 (m,

1H, CH-O),

2.0 (s, 3H,

CH₃CO), 1.2-

1.6 (m, 12H),

0.9 (t, 6H)

~171 (C=O),

~74 (CH-O),

~35, ~27,

~23, ~21, ~14

~2960 (C-H),

~1740 (C=O),

~1240 (C-O)

172 (M+),

112, 87, 73,

43

4-

Chlorooctane

[1]

C₈H₁₇Cl

~4.0 (m, 1H,

CH-Cl), 1.2-

1.8 (m, 12H),

0.9 (t, 6H)

~64 (CH-Cl),

~39, ~31,

~27, ~22, ~14

~2930 (C-H),

~730 (C-Cl)

148/150

(M+), 91, 65,

57, 43

4-

Bromooctane
C₈H₁₇Br

~4.1 (m, 1H,

CH-Br), 1.2-

1.9 (m, 12H),

0.9 (t, 6H)

~56 (CH-Br),

~41, ~32,

~27, ~22, ~14

~2930 (C-H),

~650 (C-Br)

192/194

(M+), 113,

87, 57, 43

4-

Octanone[1]

[2]

C₈H₁₆O

2.4 (t, 4H,

CH₂CO), 1.2-

1.7 (m, 8H),

0.9 (t, 6H)

~211 (C=O),

~42, ~26,

~22, ~14

~2960 (C-H),

~1715 (C=O)

128 (M+), 85,

71, 57, 43

Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of 4-
octanol derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the purified liquid derivative in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate

the signals. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Fourier transform, phase correct, and reference the spectrum to the

solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

Place one drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

Gently place a second salt plate on top of the first to create a thin liquid film between the

plates.

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Run a background spectrum of the clean, empty salt plates prior to sample

analysis.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule,

confirming its identity and purity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

Dilute the liquid sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether)

to a concentration of approximately 1 mg/mL.
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GC Method:

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL with a split ratio of 50:1.

MS Method:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 m/z.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Visualizing the Workflow
The following diagrams illustrate a typical workflow for the synthesis and structural confirmation

of a 4-octanol derivative, as well as the logical relationship between the different spectroscopic

techniques in structure elucidation.
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Synthesis and Purification Workflow

4-Octanol + Reagent

Reaction Setup
(Solvent, Temperature, Time)

React

Work-up
(e.g., Extraction, Washing)

Process

Purification
(e.g., Distillation, Chromatography)

Isolate

Pure 4-Octanol Derivative

Obtain

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and purification of a 4-octanol derivative.
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Spectroscopic Analysis Logic
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Caption: The logical flow of information from different spectroscopic techniques for structural

elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Structural Confirmation of
4-Octanol Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147376#confirming-the-structure-of-4-octanol-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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